![molecular formula C17H14BrNO B13768142 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 778576-04-8](/img/structure/B13768142.png)
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of naphthalene with 4-bromoacetophenone in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then reduced to the corresponding alcohol using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is used extensively in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-bromophenol: Shares a similar structure but lacks the naphthalene moiety.
Bropirimine: Another compound with a bromophenyl group, used in different research contexts.
Uniqueness
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene backbone provides additional stability and reactivity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
778576-04-8 |
|---|---|
Molekularformel |
C17H14BrNO |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
2-[amino-(4-bromophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI-Schlüssel |
IRBLEEOXFMMVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



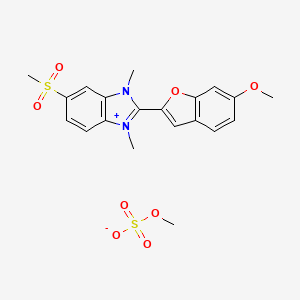
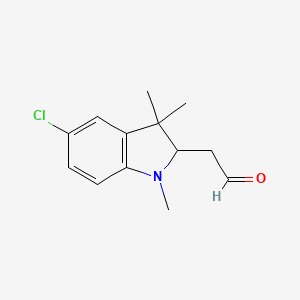

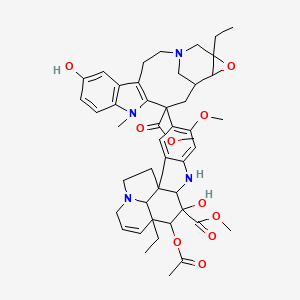
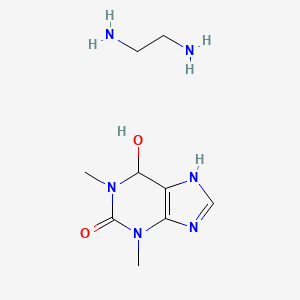
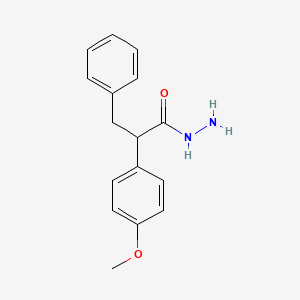
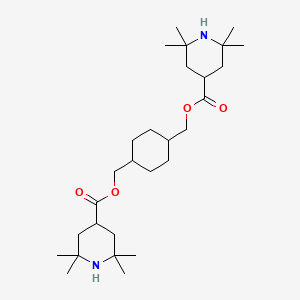
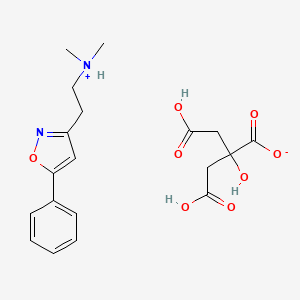
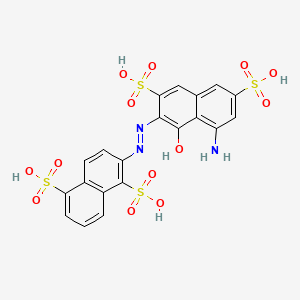
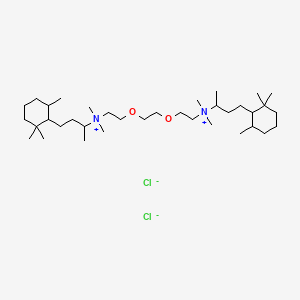
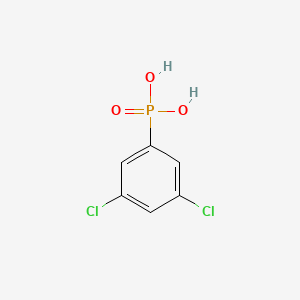
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)

